molecular formula C17H21NO2 B2534531 2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2320924-26-1

2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2534531
CAS No.: 2320924-26-1
M. Wt: 271.36
InChI Key: OSYNAKABAMDLGA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a synthetic tropane alkaloid derivative that serves as a versatile intermediate in advanced medicinal chemistry and neuroscience research. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, known for its ability to interact with monoamine transporter proteins [1] . This compound features a benzyloxy-acetyl group at the nitrogen bridgehead and a critical exocyclic methylidene moiety at the 3-position, which provides a reactive handle for further synthetic elaboration. Researchers utilize this compound primarily as a key precursor for the development of novel ligands targeting neurotransmitter transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) [2] . Its mechanism of action, when incorporated into larger molecular frameworks, is hypothesized to involve the inhibition of monoamine reuptake, making it a compound of significant interest for probing the structural determinants of binding affinity and selectivity in the central nervous system. The strategic modifications enabled by its functional groups allow for the exploration of structure-activity relationships (SAR) to design potent and selective probes for neurochemical studies [3] .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYNAKABAMDLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
This compound Benzyloxy, methylidene C₁₇H₂₁NO₂ 271.35 Core bicyclic system with benzyl ether; potential synthetic intermediate for receptor-targeting analogs.
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (24) Chloro, o-tolyl C₁₆H₁₉ClNO 276.78 Chloroacetyl group enhances electrophilicity; synthesized via Pd/C hydrogenation. Potential androgen receptor antagonist.
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one Naphthyloxy, methylidene C₁₈H₂₂ClNO₂ 307.4 Bulky naphthyloxy group may improve lipophilicity; no reported bioactivity.
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one Cyclopropylidene, trifluoromethylphenyl C₁₉H₂₀F₃NO 335.4 Electron-withdrawing CF₃ group enhances metabolic stability; cyclopropylidene may reduce ring strain.
3-(3-(Benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one Methylthio, benzyloxyphenyl C₂₄H₂₉NO₂S 395.6 Methylthio group increases hydrophobicity; stereospecific synthesis noted.

Functional and Pharmacological Insights

(a) Receptor Affinity and Selectivity

  • TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane): A related bicyclic amine with high affinity for α4β2 nicotinic acetylcholine receptors (Ki = 2.5 nM). This suggests that substituents on the 8-azabicyclo[3.2.1]octane core critically influence receptor binding .
  • Compound 24 : The chloroacetyl derivative’s androgen receptor antagonism highlights the role of electron-deficient substituents in modulating nuclear receptor interactions .

(c) Physicochemical Properties

  • Molecular weight variations (271.35 to 395.6 g/mol) across analogs impact pharmacokinetics. Lower molecular weight compounds (e.g., target compound) may exhibit better bioavailability.
  • Electron-withdrawing groups (e.g., CF₃ in CAS 2195953-01-4 ) improve metabolic stability but may reduce solubility .

Unresolved Questions and Gaps

  • Bioactivity Data : The target compound’s specific biological targets remain uncharacterized, unlike TC-1709 or Compound 24 .
  • Physicochemical Properties : Missing data on solubility, logP, and melting points limit comparative analysis .

Biological Activity

The compound 2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , also known as a derivative of azabicyclic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom in the ring, which is characteristic of azabicyclic compounds. The presence of the benzyloxy group is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight229.29 g/mol
Purity>98%
AppearanceColorless to yellow solid
Storage TemperatureRoom temperature

Antiparasitic Activity

Research indicates that azabicyclic compounds exhibit notable antiparasitic properties. For instance, studies have shown that derivatives similar to This compound can effectively inhibit the growth of various parasites, including Trypanosoma brucei and Leishmania major. The mechanism often involves interference with the parasites' metabolic pathways, leading to cell death without significant cytotoxicity to mammalian cells .

Antinociceptive and Analgesic Effects

The compound's structural similarities to known analgesics suggest potential antinociceptive effects. In vivo studies have demonstrated that certain azabicyclic derivatives can reduce pain responses in animal models, possibly by modulating neurotransmitter systems involved in pain perception . The interaction with specific receptors such as NK1 has been highlighted as a crucial factor in its analgesic activity.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Benzyl Group : Enhances lipophilicity and receptor binding affinity.
  • Azabicyclic Core : Provides a scaffold for interaction with biological targets.
  • Carbonyl Functionality : Plays a role in hydrogen bonding with active sites on target proteins.

Case Studies

Several studies have been conducted to elucidate the pharmacological properties of related compounds:

  • Study 1 : A series of 3-(benzyloxy)-1-azabicyclo-[2.2.2]octane derivatives were synthesized and evaluated for NK1 antagonism, revealing high affinity and selectivity for NK1 receptors, which are implicated in pain and inflammation pathways .
  • Study 2 : Investigation into the antiparasitic activity of azabicyclic compounds showed IC50 values ranging from 1.72 to 4.43 µM against Leishmania species, indicating significant efficacy while maintaining low cytotoxicity towards mammalian cells .

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